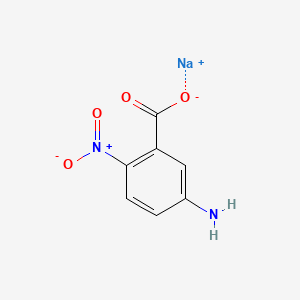
sodium;5-amino-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;5-amino-2-nitrobenzoate is a chemical compound with the molecular formula C7H5N2NaO4. It is a derivative of benzoic acid, where the amino group is positioned at the 5th carbon and the nitro group at the 2nd carbon. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-amino-2-nitrobenzoate typically involves the nitration of 5-aminobenzoic acid. The reaction is carried out by treating 5-aminobenzoic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 5-amino-2-nitrobenzoic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium;5-amino-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with other aromatic compounds.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid at low temperatures, followed by coupling with phenols or amines.
Major Products
Reduction: The major product is 5-amino-2-aminobenzoate.
Substitution: The major products depend on the coupling partner, resulting in various azo compounds.
Scientific Research Applications
Sodium;5-amino-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of sodium;5-amino-2-nitrobenzoate involves its interaction with specific enzymes and molecular targets. For example, in enzymatic assays, it acts as a substrate for gamma-glutamyltransferase, where it is converted to 5-amino-2-nitrobenzoate . This conversion can be measured spectrophotometrically, providing insights into enzyme activity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-nitrobenzoic acid: The parent compound without the sodium salt.
2-Nitrobenzoic acid: A similar compound with the nitro group at the 2nd position but without the amino group.
3-Nitrobenzoic acid: Another isomer with the nitro group at the 3rd position.
Uniqueness
Sodium;5-amino-2-nitrobenzoate is unique due to the presence of both amino and nitro groups on the benzoic acid ring, which allows it to participate in a wide range of chemical reactions. Its sodium salt form enhances its solubility in water, making it more suitable for various applications in aqueous environments.
Properties
Molecular Formula |
C7H5N2NaO4 |
|---|---|
Molecular Weight |
204.12 g/mol |
IUPAC Name |
sodium;5-amino-2-nitrobenzoate |
InChI |
InChI=1S/C7H6N2O4.Na/c8-4-1-2-6(9(12)13)5(3-4)7(10)11;/h1-3H,8H2,(H,10,11);/q;+1/p-1 |
InChI Key |
VEVFYAJANVJKSY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



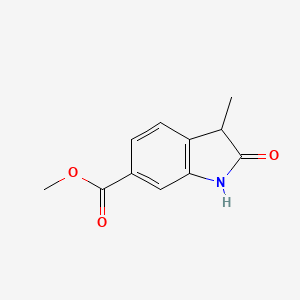
![3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11762968.png)
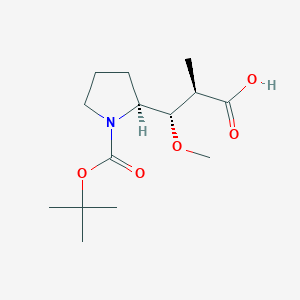
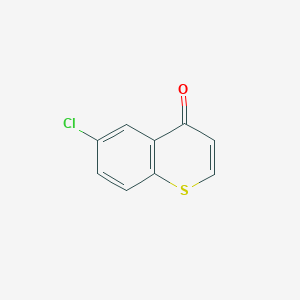
![tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B11762976.png)
![2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine](/img/structure/B11762987.png)

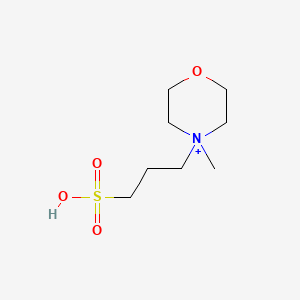
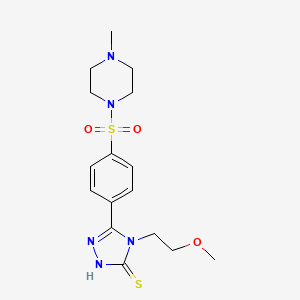
![(2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B11763010.png)



